molecular formula C6H7N5O B2548473 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 1421601-89-9

5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2548473
CAS No.: 1421601-89-9
M. Wt: 165.156
InChI Key: DLWURJNIWMHQFV-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features both imidazole and oxadiazole rings These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine typically involves the formation of the imidazole and oxadiazole rings through cyclization reactions. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives to form oxadiazoles. The imidazole ring can be introduced through a subsequent cyclization step involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-thiol
  • 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-yl-methanol
  • 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-yl-amine

Uniqueness

5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of imidazole and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-(1-methylimidazol-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-3-2-8-4(11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWURJNIWMHQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NN=C(O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421601-89-9
Record name 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine
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